H-Cys(bzl)-betana

描述

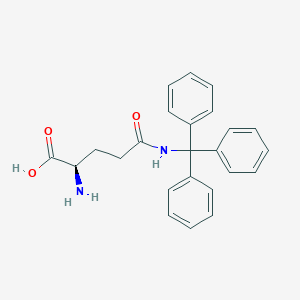

“H-Cys(bzl)-betana” is a derivative of the amino acid cysteine . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis of “H-Cys(bzl)-betana” involves protecting group chemistry for the cysteine thiol group . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .

Molecular Structure Analysis

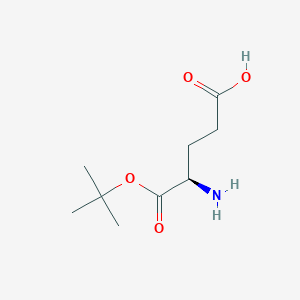

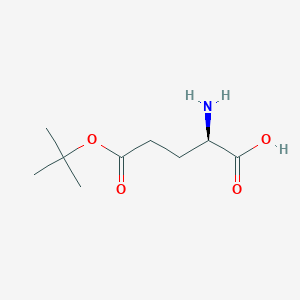

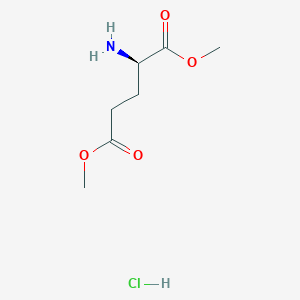

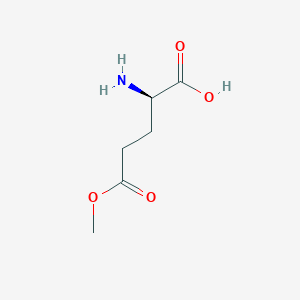

The molecular weight of “H-Cys(bzl)-betana” is 211.28, and its formula is C10H13NO2S . The exact molecular structure would require more specific information or advanced analytical techniques to determine.

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Cys(bzl)-betana” include a molecular weight of 211.28 and a formula of C10H13NO2S . More specific properties such as melting point, boiling point, and solubility would require more specific information or advanced analytical techniques to determine.

科学研究应用

-

- Summary of Application : Cysteine protecting groups are used extensively in peptide and protein science . They enable a vast array of peptide and protein chemistry over the last several decades .

- Methods of Application : Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . This facilitates synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results or Outcomes : The use of cysteine protecting groups has led to advancements in peptide synthesis and protein science .

-

- Summary of Application : Proteins like “H-Cys(bzl)-betana” are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Methods of Application : These proteins are used in kits, mixture solutions, and collagen matrices to fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

- Results or Outcomes : The stimulating proteins offered have various amino acid arrangements and functions to fulfill any sample manipulation for testing purposes in any field .

-

- Summary of Application : Amino acids and amino acid derivatives like “H-Cys(bzl)-betana” have been commercially used as ergogenic supplements .

- Methods of Application : These supplements are typically consumed orally, and they influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

- Results or Outcomes : The use of these supplements can potentially enhance physical performance and recovery .

-

- Summary of Application : Cysteine derivatives like “H-Cys(bzl)-betana” are used in chemical synthesis, particularly in the synthesis of large peptides using Boc Solid Phase Peptide Synthesis (SPPS) .

- Methods of Application : The 3,4-dimethylbenzyl (DMB) Cys protecting group was developed as an alternative to Mob for the synthesis of large peptides using Boc SPPS . DMB is noticeably more stable to TFA than Mob, with only 0.2% deprotection observed under 50% TFA in DCM for 23 h at 24 °C .

- Results or Outcomes : The use of DMB has facilitated the synthesis of large peptides .

-

- Summary of Application : Cysteine derivatives like “H-Cys(bzl)-betana” have been shown to display apoptotic activity . This means they can induce programmed cell death, which is a crucial process in various biological events and a target for many therapeutic strategies .

- Methods of Application : The exact methods of application can vary, but typically involve introducing the cysteine derivative to a biological system (such as a cell culture) and observing the effects .

- Results or Outcomes : The use of these compounds can lead to the induction of apoptosis, which can be beneficial in contexts such as cancer treatment where the goal is to selectively kill cancer cells .

-

- Summary of Application : Proteins like “H-Cys(bzl)-betana” are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Methods of Application : These proteins are used in kits, mixture solutions, and collagen matrices to fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

- Results or Outcomes : The stimulating proteins offered have various amino acid arrangements and functions to fulfill any sample manipulation for testing purposes in any field .

属性

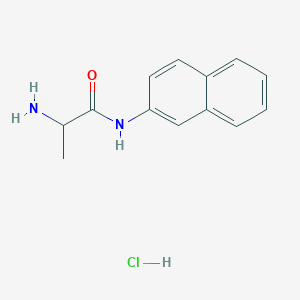

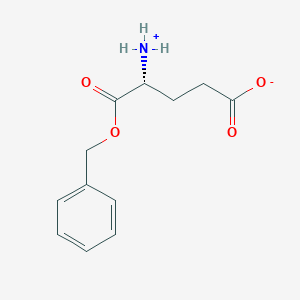

IUPAC Name |

(2R)-2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c21-19(14-24-13-15-6-2-1-3-7-15)20(23)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,13-14,21H2,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOOKPVYHBSXIU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350894 | |

| Record name | S-Benzyl-N-naphthalen-2-yl-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(bzl)-betana | |

CAS RN |

7436-63-7 | |

| Record name | S-Benzyl-N-naphthalen-2-yl-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Benzyl-L-cysteine β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)